

UNC9426: A Deep Dive into its Discovery and Structure-Based Design

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Compound of Interest		
Compound Name:	UNC9426	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **UNC9426**, a potent and orally bioavailable small molecule inhibitor of TYRO3 kinase. We will delve into the discovery process, detailing the structure-based design strategies employed, and present its biochemical and cellular activity, pharmacokinetic profile, and the key experimental methodologies used in its characterization.

Introduction to UNC9426 and its Target: TYRO3

UNC9426 is a selective inhibitor of TYRO3, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1][2][3] The TAM kinases are crucial regulators of various physiological processes, including immune homeostasis, platelet aggregation, and the clearance of apoptotic cells.[4] Dysregulation of TYRO3 signaling has been implicated in various diseases, including cancer and thrombosis.[1][4] **UNC9426** was developed through a structure-based drug design approach to achieve high potency and selectivity for TYRO3, offering a promising therapeutic agent for diseases driven by aberrant TYRO3 activity.[1]

Biochemical and Cellular Activity of UNC9426

UNC9426 demonstrates potent and selective inhibition of TYRO3 kinase. Its inhibitory activity has been characterized through various biochemical and cellular assays.

Inhibitory Potency and Kinase Selectivity



UNC9426 exhibits a half-maximal inhibitory concentration (IC50) of 2.1 nM against TYRO3.[2] [3][5][6] It displays significant selectivity over the other TAM family members, with a 276-fold selectivity against MERTK and a 90-fold selectivity against AXL.[2][6] The selectivity of **UNC9426** was further evaluated against a broader panel of kinases, where it demonstrated a favorable selectivity profile with an Ambit selectivity score (S50) of 0.026 at a concentration of $1.0 \ \mu M.[1][5]$

Parameter	Value	Reference
TYRO3 IC50	2.1 nM	[2][3][5][6]
Selectivity vs. MERTK	276-fold	[2][6]
Selectivity vs. AXL	90-fold	[2][6]
Ambit Selectivity Score (S50 at 1.0 µM)	0.026	[1][5]

Table 1: Inhibitory Potency and Selectivity of UNC9426

A kinase selectivity screening of **UNC9426** at 1 μ M revealed potent inhibition of TYRO3 with minimal off-target effects on a panel of other kinases.



Kinase	% Inhibition at 1 μM
TYRO3	99
AXL	70
HGK	27
MER	25
MARK3	19
TRKC	18
LOK	18
CHK1	15
TRKA	11
IRAK1	11
MARK2	10

Table 2: Kinase Selectivity Profile of **UNC9426** (Selected Kinases)

Pharmacokinetic Profile of UNC9426 in Mice

Pharmacokinetic studies in mice have demonstrated that **UNC9426** possesses favorable drug-like properties, including oral bioavailability.

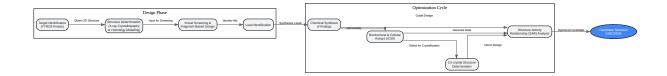
Parameter	Value	Route of Administration
Clearance (CL)	3.5 mL/min/kg	Intravenous (IV)
Half-life (T1/2)	10.0 hours	Intravenous (IV)
Oral Bioavailability (%F)	36%	Oral (PO)

Table 3: Pharmacokinetic Parameters of UNC9426 in Mice

Structure-Based Design of UNC9426



The discovery of **UNC9426** was guided by a structure-based drug design (SBDD) strategy. This approach leverages the three-dimensional structural information of the target protein to design and optimize potent and selective inhibitors. The general workflow for such a process is outlined below.



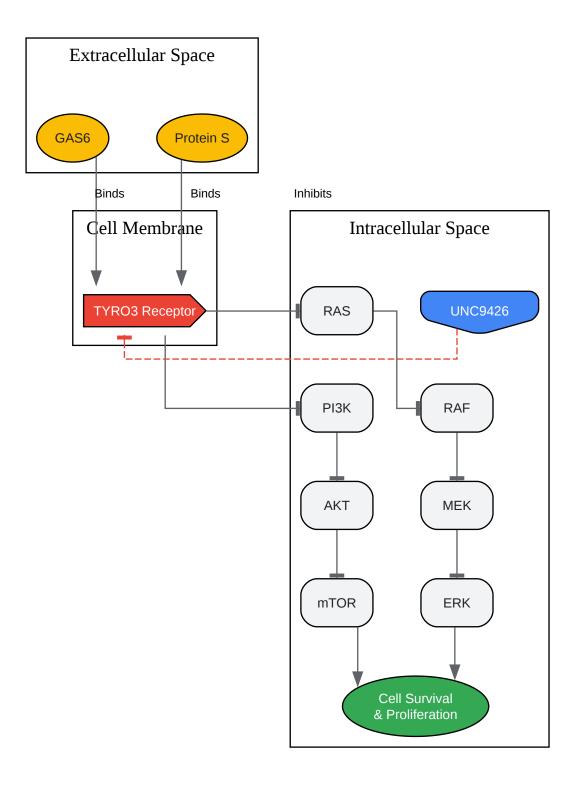
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A generalized workflow for the structure-based drug design of a kinase inhibitor.

TYRO3 Signaling Pathway

UNC9426 exerts its effects by inhibiting the TYRO3 signaling pathway. Upon binding of its ligands, primarily Growth Arrest-Specific 6 (GAS6) and Protein S (PROS1), TYRO3 dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell survival, proliferation, and migration. Key downstream pathways include the PI3K/AKT and MAPK/ERK pathways.





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A simplified diagram of the TYRO3 signaling pathway and the inhibitory action of UNC9426.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of **UNC9426**.

Kinase Activity Assay (Off-chip Mobility Shift Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against a panel of kinases.

Materials:

- Kinase of interest
- Fluorescently labeled peptide substrate
- ATP
- Assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)
- Test compound (UNC9426) dissolved in DMSO
- Termination buffer
- Microfluidic capillary electrophoresis system (e.g., LabChip)

Procedure:

- Prepare a 4x solution of the test compound in the assay buffer.
- Prepare a 4x solution of the substrate and ATP in the assay buffer.
- Prepare a 2x solution of the kinase in the assay buffer.
- In a 384-well plate, mix 5 μL of the 4x compound solution, 5 μL of the 4x substrate/ATP solution, and 10 μL of the 2x kinase solution.
- Incubate the reaction mixture at room temperature for a predetermined time (e.g., 1-5 hours).
- Stop the reaction by adding 60 μL of termination buffer.



- Analyze the reaction mixture using a microfluidic capillary electrophoresis system to separate and quantify the substrate and phosphorylated product.
- Calculate the percent inhibition based on the ratio of product to substrate peaks, with the reaction control (no inhibitor) as 0% inhibition and a background control (no enzyme) as 100% inhibition.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to measure the engagement of the inhibitor with its target kinase in living cells.

Materials:

- HEK293 cells
- Expression vectors for NanoLuc-TYRO3 fusion protein and a fluorescently labeled binding partner (tracer)
- · Transfection reagent
- Opti-MEM I Reduced Serum Medium
- NanoBRET Nano-Glo Substrate
- Test compound (UNC9426)
- Multi-mode plate reader capable of measuring luminescence and fluorescence

Procedure:

- Seed HEK293 cells in a suitable culture plate.
- Co-transfect the cells with the NanoLuc-TYRO3 and tracer expression vectors using a suitable transfection reagent.
- After incubation to allow for protein expression, harvest and resuspend the cells.
- Dispense the cell suspension into a 384-well white plate.



- Add the test compound (UNC9426) at various concentrations to the wells.
- Add the NanoBRET Nano-Glo Substrate to all wells.
- Incubate the plate at room temperature in the dark.
- Measure the donor (NanoLuc) emission at 460 nm and the acceptor (tracer) emission at >600 nm using a multi-mode plate reader.
- Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
- Determine the EC50 value by plotting the NanoBRET ratio against the compound concentration.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic parameters of **UNC9426** in a mouse model.

Animals:

Male CD-1 mice

Dosing and Sample Collection:

- Administer UNC9426 to mice via intravenous (IV) or oral (PO) routes at a specified dose (e.g., 3 mg/kg).
- Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process the blood samples to obtain plasma.
- Store plasma samples at -80°C until analysis.

Bioanalysis:

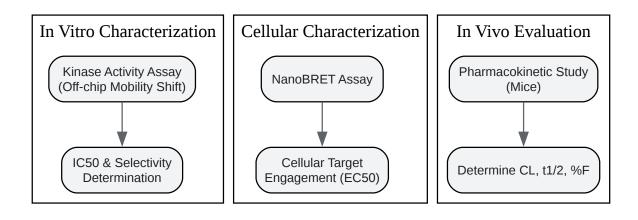
Extract UNC9426 from the plasma samples.



 Quantify the concentration of UNC9426 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Analysis:

 Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, t1/2, %F) from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).



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An overview of the experimental workflow for the characterization of **UNC9426**.

Conclusion

UNC9426 is a potent and selective TYRO3 inhibitor discovered through a rigorous structure-based drug design campaign. Its favorable biochemical, cellular, and pharmacokinetic profiles make it a valuable tool for studying TYRO3 biology and a promising lead compound for the development of novel therapeutics targeting TYRO3-driven pathologies. The detailed methodologies provided in this guide are intended to facilitate further research and development in this area.

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